molecular formula C22H18ClN3O4 B11010101 2-chloro-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-4-nitrobenzamide

2-chloro-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B11010101
M. Wt: 423.8 g/mol
InChI Key: MZBRWYNIYSVYAQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-4-nitrobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a nitro group, and a benzamide moiety. Its molecular formula is C21H18ClN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Amidation: The formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

2-chloro-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide
  • 2-chloro-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide

Uniqueness

2-chloro-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

2-chloro-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C22H18ClN3O4/c1-14-6-8-15(9-7-14)13-24-21(27)18-4-2-3-5-20(18)25-22(28)17-11-10-16(26(29)30)12-19(17)23/h2-12H,13H2,1H3,(H,24,27)(H,25,28)

InChI Key

MZBRWYNIYSVYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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